2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(8-14-1-2-16-17(7-14)25-12-24-16)20-15-9-19-21(11-15)10-13-3-5-23-6-4-13/h1-2,7,9,11,13H,3-6,8,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLUHQCDISCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the tetrahydro-pyran and pyrazole groups. The detailed reaction conditions and purification methods are critical for obtaining high yields and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzo[d][1,3]dioxole derivative + tetrahydro-pyran | Nitrogen atmosphere, reflux | 75% |
| 2 | Pyrazole derivative + acetic anhydride | Room temperature, stirring | 82% |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low micromolar range.
Cytotoxicity Studies
Cytotoxicity assays performed on HepG2 liver cancer cells revealed an IC20 value greater than 40 µM, indicating low cytotoxicity at therapeutic concentrations . This suggests a favorable safety profile for potential therapeutic applications.
The compound's mechanism appears to involve interaction with specific cellular targets. Molecular docking studies indicate that it may inhibit key enzymes involved in pathogen survival and proliferation. For instance, it has been shown to inhibit cathepsin C activity, which is linked to inflammatory responses .
Case Studies
- Study on Tuberculosis Inhibition : A recent study demonstrated that derivatives of this compound exhibited promising anti-tubercular activity with MIC values ranging from 5.2 µM to 21 µM depending on structural modifications .
- Anti-inflammatory Potential : Another investigation highlighted its role as a cathepsin C inhibitor, showing moderate inhibition (IC50 = 1025 nM) which could mitigate inflammatory diseases .
常见问题
Basic: How can researchers optimize the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide?
Methodological Answer:
Optimization involves multi-step reactions under controlled conditions. Key steps include:
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products .
- Inert Atmosphere : Use nitrogen/argon for moisture-sensitive steps, such as amide bond formation .
- Catalyst Selection : Employ coupling agents like HATU or DCC to enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the compound ≥95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives with variations in the tetrahydro-2H-pyran (e.g., substituents at C4) or pyrazole (e.g., N-alkyl vs. N-aryl) moieties .
- Biological Profiling : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) and compare IC₅₀ values .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Metabolic Stability Check : Compare compound stability in liver microsomes across species (human vs. rodent) to explain variability in in vivo efficacy .
- Batch Analysis : Verify compound purity and stereochemistry (via chiral HPLC) to rule out batch-specific impurities .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using staurosporine as a reference inhibitor .
- Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Advanced: What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., replace methyl with trifluoromethyl on the pyran ring) .
- Prodrug Design : Introduce ester or phosphate moieties at the acetamide group to enhance solubility and delay hepatic clearance .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the benzodioxole ring) .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger Phase) to screen against databases like ChEMBL for off-target hits .
- Molecular Dynamics Simulations : Simulate binding to homologous proteins (e.g., GPCRs vs. ion channels) to assess selectivity .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
Basic: What steps ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Solvent Recycling : Optimize solvent recovery (e.g., DMF via vacuum distillation) to reduce cost and environmental impact .
- Quality Control : Use qNMR to quantify residual solvents and byproducts in the final batch .
Advanced: How to resolve discrepancies in crystallographic vs. solution-state structural data?
Methodological Answer:
- X-ray Crystallography : Compare crystal packing effects (e.g., hydrogen bonding in the benzodioxole ring) with solution-state NOESY NMR data .
- DFT Calculations : Optimize molecular geometry using Gaussian 16 and compare bond angles/distances with experimental data .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer compound intravenously (5 mg/kg) and orally (10 mg/kg) to calculate bioavailability (AUC₀–24) .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in organs (e.g., brain, liver) post-administration .
- Metabolite Identification : Collect urine/bile samples and analyze via UPLC-QTOF-MS to map Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
